molecular formula C29H32N4 B1675320 Lifarizine CAS No. 119514-66-8

Lifarizine

Cat. No. B1675320
M. Wt: 436.6 g/mol
InChI Key: HTDFEXRUDGWNHA-UHFFFAOYSA-N
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Description

Lifarizine, also known as RS-87476, is a calcium-sodium channel antagonist . It shows neuroprotective activity in a simplified rat survival model of double vessel occlusion . Lifarizine is a novel ion channel modulator which is neuroprotective in experimental global and focal ischemia, at doses that have minimal systemic vascular effects .


Molecular Structure Analysis

The chemical formula of Lifarizine is C29H32N4 . Its exact mass is 436.26 and its molecular weight is 436.603 . The elemental analysis shows that it contains Carbon (79.78%), Hydrogen (7.39%), and Nitrogen (12.83%) .


Chemical Reactions Analysis

Lifarizine is known to interact with voltage-dependent sodium channels . This interaction is thought to underlie its neuroprotective actions in focal cerebral ischemia .


Physical And Chemical Properties Analysis

It is soluble in DMSO . The drug is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Scientific Research Applications

Sodium Channel Modulation

Lifarizine has been studied for its ability to block human voltage-sensitive Na+ channel currents. Research using differentiated neuroblastoma cells (SH‐SY5Y) demonstrated that lifarizine effectively blocks these sodium currents in a use- and voltage-dependent manner. This implies that lifarizine could have potential applications in conditions where modulation of sodium channels is beneficial, such as in certain neurological disorders (Brown et al., 1994).

Neuroprotective Effects

Lifarizine has shown neuroprotective qualities in several studies. For instance, it mitigated veratridine-, cyanide-, and glutamate-induced toxicity in rat embryonic cerebrocortical neurones in culture. These findings suggest its potential utility in protecting neuronal cells from various types of injury (May et al., 1995). Additionally, in another study, lifarizine demonstrated the ability to reduce the neuronal damage induced by cerebral ischemia in rodents, indicating its potential use in ischemic brain injury treatment (Alps et al., 1995).

Effects on Intracellular Calcium and Glutamate Exocytosis

In research involving rat cerebrocortical synaptosomes, lifarizine was found to inhibit intracellular Ca2+ rises and the release of glutamate, suggesting that these mechanisms may contribute to its neuroprotective action. This property could be beneficial in conditions associated with excessive glutamate release or dysregulated calcium homeostasis (Budd et al., 1996).

In Vivo Neuroprotection

Lifarizine showed efficacy in a simplified rat survival model of 2-vessel occlusion, demonstrating neuroprotective properties in a quantifiable level of ischemic damage. This further supports its potential in neuroprotection, particularly in contexts of cerebral ischemia (McBean et al., 1995).

Binding Properties and Interaction with Sodium Channels

The binding properties of lifarizine to sodium channels have been characterized, with studies indicating that it binds selectively to inactivated sodium channels. This specificity could be significant in developing treatments targeting these channels, potentially for neurological or cardiovascular conditions (MacKinnon et al., 1995).

Comparison with Other Neuroprotective Agents

Lifarizine's neuroprotective properties were compared with other agents in a mouse model of focal cerebral ischemia. This study provided insights into the relative effectiveness and potential clinical applications of lifarizine in comparison to other neuroprotective drugs (Brown et al., 1995).

Selectivity Analysis

The selectivity of lifarizine as a neuroprotective agent has been discussed, particularly in relation to its interaction with sodium channels. Understanding its selectivity is crucial for its potential therapeutic applications and for minimizing off-target effects (Sheridan, 1995).

Safety And Hazards

In a multicenter, randomized, double-blind, parallel-group study, Lifarizine was well tolerated . A single seizure was attributed to active treatment . Biochemical and hematological indices were unchanged . Blood pressure fell over the study period, particularly in the Lifarizine group .

Future Directions

While Lifarizine has shown promise in preliminary studies, further studies are justified to examine the efficacy of Lifarizine in acute stroke . These future studies would help to confirm the safety and effectiveness of Lifarizine and could potentially lead to its use in clinical practice.

properties

IUPAC Name

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDFEXRUDGWNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869632
Record name 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lifarizine

CAS RN

119514-66-8
Record name Lifarizine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LIFARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

One mole of 4-hydroxymethyl-2-(4-methylpheny)-5-methyl-1H-imidazole (202 g) was dissolved in 2 liters of 95% ethanol, then 252 g (1 mole) of N-(diphenylmethyl)piperazine was added portionwise. This was followed by the addition of 1 liter of water, 60 g (1.5 mole) of sodium hydroxide (as 12N solution) and 8.7 g (0.1 mole) of lithium bromide. The reaction medium was refluxed for 5 hours, allowed to cool to room temperature, and was stirred overnight. The precipitate that formed was filtered and purified by reslurrying from 1.2 liters of an ethanol-water mixture (60/40) to produce the 383.6 g of the title compound (0.88 mole, 88% yield), having a melting point of 238° C.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
8.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

50 Grams (0.2 mol) of 2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride dissolved in 200 ml of a mixture of ethanol:water 6:4 were added dropwise to a refluxing solution of 55 grams (0.2 mol) of N-(diphenylmethyl)piperazine and 24 grams (0.6 mol) sodium hydroxide in 200 ml of a mixture of ethanol:water 6:4. After 2 to 3 hours 1-diphenylmethyl-4-[(2-(4-methylphenyl)-5-methyl-1H-imidazol-4yl)methyl]piperazine precipitated from the reaction mixture. After having left the crystals standing at room temperature, they were removed by filtration and recrystallized from methanol to give the free base which melted at 220°-222° C.
Name
2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
IB Squire, KR Lees, W Pryse-Phillips… - Cerebrovascular …, 1996 - karger.com
… Abstract Background and Purpose: Lifarizine is a novel ion … This was a preliminary efficacy and safety study of lifarizine in … the efficacy and safety of lifarizine in patients with clinical …
Number of citations: 62 karger.com
GR May, WS Rowand, JG McCormack… - British journal of …, 1995 - Wiley Online Library
1 The ability of the neuroprotective agent, lifarizine (RS‐87476), to mitigate veratridine‐, cyanide‐ and glutamate‐induced toxicity in rat embryonic cerebrocortical neurones in primary …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
CM Brown, C Calder, C Linton, C Small… - British journal of …, 1995 - Wiley Online Library
… Treatment of animals with the sodium channel blocker, lifarizine, significantly reduced the … Lifarizine was an effective neuroprotective agent in this model of focal ischaemia in the …
Number of citations: 93 bpspubs.onlinelibrary.wiley.com
JG McGivern, L Patmore… - British journal of …, 1995 - Wiley Online Library
… shifted to the left by lifarizine by about 10 mV. Analysis of the shifts induced by a range of lifarizine concentrations revealed that the apparent affinity of lifarizine for the inactivated state of …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
CM Brown, C Calder, BJ Alps… - British journal of …, 1993 - Wiley Online Library
… We have therefore developed lifarizine (RS-87476) a sodium and calcium channel modulator, which … This paper outlines the effects of lifarizine in a model of ischaemic stroke using the …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
AC MacKinnon, KM Wyatt, JG McGivern… - British journal of …, 1995 - Wiley Online Library
… 1 [3H]-lifarizine bound saturably … lifarizine was unaffected by sodium channel toxins binding to site 1 (tetrodotoxin), site 3 (a-scorpion venom) or site 5 (brevetoxin), Furthermore, lifarizine …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
DE McBean, V Winters, AD Wilson… - British journal of …, 1995 - Wiley Online Library
… lifarizine ia 5 min postocclusion, 500 jig kg-' lifarizine ip 15 min post-occlusion, and 500 jug kg-' lifarizine … The dosing regimen of lifarizine gave reduced damage in the hippocampal CA, …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
NA Brown, JA Kemp… - British journal of …, 1994 - Wiley Online Library
… application of lifarizine (3 JM). In contrast the depression caused by lifarizine was readily … 6 These data demonstrate that lifarizine is a use- and voltage-dependent antagonist of …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
BJ Alps, C Calder, AD Wilson… - British journal of …, 1995 - Wiley Online Library
1 The objective of this study was to evaluate the broad neurocytoprotective potential of the novel sodium‐calcium ion channel modulator, lifarizine (RS‐87476), in two rodent 72 h …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
DC Budd, GR May, DG Nicholls… - British journal of …, 1996 - Wiley Online Library
… This property arises predominantly from an interaction of lifarizine with the inactivated state … potency of lifarizine in inhibiting sodium channels, and in the affinity of[3H]-lifarizine binding …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com

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